molecular formula C7H4INS B11859146 7-Iodobenzo[d]thiazole

7-Iodobenzo[d]thiazole

Cat. No.: B11859146
M. Wt: 261.08 g/mol
InChI Key: UBXIUNQNZGUYLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the electrophilic substitution reaction where benzo[d]thiazole is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Iodobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H

InChI Key

UBXIUNQNZGUYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC=N2

Origin of Product

United States

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